molecular formula C7H11NO3 B12892169 3-Isopropyl-5-methoxyoxazol-2(3H)-one

3-Isopropyl-5-methoxyoxazol-2(3H)-one

Cat. No.: B12892169
M. Wt: 157.17 g/mol
InChI Key: ADXUHZOACZGWTO-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxyoxazol-2(3H)-one is an organic compound belonging to the oxazolone family. Oxazolones are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This particular compound features an isopropyl group at the 3-position and a methoxy group at the 5-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxyoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a methoxy-substituted acyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxyoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 3- or 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

3-Isopropyl-5-methoxyoxazol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Isopropyl-5-methoxyoxazol-2(3H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-methyloxazol-2(3H)-one
  • 3-Isopropyl-5-ethoxyoxazol-2(3H)-one
  • 3-Isopropyl-5-propoxyoxazol-2(3H)-one

Uniqueness

3-Isopropyl-5-methoxyoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position can influence its reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methoxy-3-propan-2-yl-1,3-oxazol-2-one

InChI

InChI=1S/C7H11NO3/c1-5(2)8-4-6(10-3)11-7(8)9/h4-5H,1-3H3

InChI Key

ADXUHZOACZGWTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(OC1=O)OC

Origin of Product

United States

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